molecular formula C7H6N2O4 B14845282 4-Aminopyridine-3,5-dicarboxylic acid

4-Aminopyridine-3,5-dicarboxylic acid

Cat. No.: B14845282
M. Wt: 182.13 g/mol
InChI Key: AQOPKTRYLNTCQA-UHFFFAOYSA-N
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Description

4-Aminopyridine-3,5-dicarboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 4-position and carboxylic acid groups at the 3- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyridine-3,5-dicarboxylic acid typically involves the functionalization of pyridine derivatives. One common method includes the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, which proceeds through an in situ decarboxylation process . Another approach involves the reaction of pyridine-3,5-dicarboxylic acid with thionyl chloride to form pyridine-3,5-dicarbonyl dichloride, which is then further reacted to introduce the amino group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyridine-3,5-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid groups can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Mechanism of Action

The primary mechanism of action of 4-Aminopyridine-3,5-dicarboxylic acid involves the inhibition of voltage-gated potassium channels. This inhibition prolongs action potentials and enhances the release of neurotransmitters, thereby facilitating improved neuronal signaling . The compound’s interaction with these channels is crucial for its effects on neural transmission and its potential therapeutic applications.

Comparison with Similar Compounds

Uniqueness: 4-Aminopyridine-3,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to inhibit potassium channels and enhance neural transmission sets it apart from other pyridine derivatives, making it a valuable compound in both research and potential therapeutic applications.

Properties

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

4-aminopyridine-3,5-dicarboxylic acid

InChI

InChI=1S/C7H6N2O4/c8-5-3(6(10)11)1-9-2-4(5)7(12)13/h1-2H,(H2,8,9)(H,10,11)(H,12,13)

InChI Key

AQOPKTRYLNTCQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)C(=O)O)N)C(=O)O

Origin of Product

United States

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